molecular formula C13H13ClFNO B13922637 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride CAS No. 57181-87-0

4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride

Cat. No.: B13922637
CAS No.: 57181-87-0
M. Wt: 253.70 g/mol
InChI Key: YVZBGEKZPDVZOF-UHFFFAOYSA-N
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Description

4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt is an organic compound that features a phenylamine core substituted with a 3-fluoro-benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt typically involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction mixture is heated to 60°C for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt can undergo various chemical reactions, including:

    Oxidation: The phenylamine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the binding affinity and specificity of the compound for its target, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluoro-benzyloxy)-benzaldehyde: A related compound with similar structural features but different functional groups.

    4-(3-Fluoro-benzyloxy)-benzoic acid: Another related compound with a carboxylic acid group instead of an amine.

Uniqueness

4-(3-Fluoro-benzyloxy)-phenylamine hydrochloride salt is unique due to its specific substitution pattern and the presence of both a fluoro group and a benzyloxy group. This combination of functional groups can confer unique chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

57181-87-0

Molecular Formula

C13H13ClFNO

Molecular Weight

253.70 g/mol

IUPAC Name

4-[(3-fluorophenyl)methoxy]aniline;hydrochloride

InChI

InChI=1S/C13H12FNO.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-8H,9,15H2;1H

InChI Key

YVZBGEKZPDVZOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)N.Cl

Origin of Product

United States

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